molecular formula C92H156N2O6 B12587567 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine CAS No. 649774-79-8

2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine

Cat. No.: B12587567
CAS No.: 649774-79-8
M. Wt: 1386.2 g/mol
InChI Key: AKACWXBNBXOZDI-UHFFFAOYSA-N
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Description

2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazine core substituted with ethynyl groups linked to tris(dodecyloxy)phenyl moieties, making it a subject of interest in materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, where a pyrazine derivative is reacted with ethynyl-substituted phenyl compounds in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethynyl or phenyl positions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism by which 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The ethynyl and phenyl groups can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or material properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]benzene
  • 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]thiophene

Uniqueness

Compared to similar compounds, 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine stands out due to its pyrazine core, which imparts unique electronic and steric properties. This makes it particularly suitable for applications in organic electronics and materials science, where precise control over molecular interactions is crucial .

Properties

CAS No.

649774-79-8

Molecular Formula

C92H156N2O6

Molecular Weight

1386.2 g/mol

IUPAC Name

2,5-bis[2-(3,4,5-tridodecoxyphenyl)ethynyl]pyrazine

InChI

InChI=1S/C92H156N2O6/c1-7-13-19-25-31-37-43-49-55-61-71-95-87-77-83(78-88(96-72-62-56-50-44-38-32-26-20-14-8-2)91(87)99-75-65-59-53-47-41-35-29-23-17-11-5)67-69-85-81-94-86(82-93-85)70-68-84-79-89(97-73-63-57-51-45-39-33-27-21-15-9-3)92(100-76-66-60-54-48-42-36-30-24-18-12-6)90(80-84)98-74-64-58-52-46-40-34-28-22-16-10-4/h77-82H,7-66,71-76H2,1-6H3

InChI Key

AKACWXBNBXOZDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC2=CN=C(C=N2)C#CC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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